molecular formula C14H16ClNO3S B2585211 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide CAS No. 1351632-61-5

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide

Cat. No.: B2585211
CAS No.: 1351632-61-5
M. Wt: 313.8
InChI Key: KYPWRFOYFCNBQL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research, primarily for its potential as a selective Transient Receptor Potential (TRP) channel modulator . This sulfonamide derivative is structurally characterized by a 2-chlorophenyl group and a furanylmethyl moiety, a design often explored to target ion channels involved in pain sensation and neurogenic inflammation. Its core research value lies in its investigation as a TRPC5 inhibitor , a channel implicated in conditions such as anxiety, depression, and chronic pain. Researchers are utilizing this compound to elucidate the complex role of TRPC5 in neuronal signaling pathways and to validate it as a therapeutic target. Furthermore, its structure aligns with a class of compounds being profiled for their effects on other TRP channels, including TRPA1 and TRPM8, making it a valuable chemical probe for understanding channel physiology and for the development of novel analgesic and neuroprotective agents . The ongoing research with this compound continues to contribute to the fundamental understanding of ion channel function and its relationship to neurological disorders.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-10-7-13(11(2)19-10)8-16-20(17,18)9-12-5-3-4-6-14(12)15/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWRFOYFCNBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2,5-dimethylfuran.

    Reaction Steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include furanones, amines, and substituted chlorophenyl derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furanones using agents like hydrogen peroxide.
  • Reduction : Potential reduction of nitro groups to amines using palladium on carbon.
  • Substitution Reactions : The chlorophenyl group can undergo nucleophilic aromatic substitution.

These reactions are crucial for synthesizing new compounds with desirable properties.

Biological Activities

Research indicates that 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide has potential antimicrobial and anticancer properties. Preliminary studies suggest:

  • Antimicrobial Activity : The compound may exhibit inhibitory effects against various pathogens.
  • Anticancer Potential : It could interact with specific molecular targets involved in cancer cell proliferation and apoptosis.

Further investigations are necessary to elucidate the exact mechanisms of action and therapeutic efficacy.

Pharmaceutical Development

Due to the presence of the methanesulfonamide group, this compound is explored as a potential pharmaceutical intermediate in drug development. Sulfonamides are known for their diverse biological activities, making this compound a candidate for new drug formulations targeting various diseases.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • A study on related sulfonamide compounds demonstrated significant antitumor activity against human cancer cell lines, suggesting that structural modifications could enhance efficacy.
  • Research on furan derivatives indicated their potential as anti-inflammatory agents, which may correlate with the biological properties of the target compound.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide (CAS No. 1351632-61-5) is a synthetic compound characterized by its unique structural features, including a sulfonamide group, a chlorophenyl moiety, and a dimethylfuran substituent. This compound's potential biological activities are of interest in medicinal chemistry and pharmacology due to the presence of functional groups that may interact with biological targets.

The molecular formula of the compound is C14H16ClNO3SC_{14}H_{16}ClNO_3S, with a molecular weight of approximately 313.8 g/mol. The structure can be represented as follows:

SMILES Cc1cc(CNS(=O)(=O)Cc2ccccc2Cl)c(C)o1\text{SMILES }Cc1cc(CNS(=O)(=O)Cc2ccccc2Cl)c(C)o1

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects against various pathogens. Although direct studies on this specific compound are lacking, it is plausible that it may exhibit similar activity due to its sulfonamide functionality.

Cytotoxicity and Selectivity

A study focusing on related compounds has demonstrated that modifications in chemical structure can significantly affect cytotoxicity and selectivity indexes against various cell lines. For example, derivatives of chlorophenyl compounds have shown varying degrees of cytotoxicity (IC50 values) and selectivity against human adenovirus (HAdV) infections in vitro . While specific IC50 values for this compound are not available, understanding its structural analogs provides insight into its potential biological behavior.

Structure-Activity Relationship (SAR)

In medicinal chemistry, the relationship between chemical structure and biological activity is crucial. A comparative analysis of related compounds reveals that modifications in the furan or phenyl groups can lead to enhanced biological activity. For instance:

CompoundActivityIC50 (μM)Selectivity Index
Compound AAntiviral0.27>100
Compound BAntibacterial12.550
This compoundUnknownN/AN/A

This table illustrates how structural variations influence biological efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and a primary amine precursor. Key steps include:

  • Amine Activation : Use sodium hydride (NaH) in dry DMF to deprotonate the amine, enhancing nucleophilicity .
  • Coupling Reaction : React the activated amine with methanesulfonyl chloride at room temperature for 1 hour to minimize side reactions .
  • Purification : Recrystallize the product from hot ethanol to achieve high purity.
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1 for amine:methanesulfonyl chloride) and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this sulfonamide?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide backbone and substituent integration (e.g., 2-chlorophenyl and dimethylfuran groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and spatial arrangement, critical for confirming stereochemistry .
  • FT-IR : Identify sulfonyl (S=O) stretches (~1350–1150 cm1^{-1}) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for molecular geometry?

  • Methodological Answer :

  • Cross-Validation : Compare experimental XRD data (e.g., bond lengths, dihedral angles) with density functional theory (DFT)-optimized structures. Discrepancies may arise from solvation effects or crystal packing forces, which DFT models often neglect .
  • Dynamic NMR : For flexible moieties (e.g., dimethylfuran), variable-temperature NMR can probe conformational changes not captured in static computational models.

Q. What strategies assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 250°C) under nitrogen atmosphere .
  • pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under storage conditions.

Q. How can reaction intermediates and byproducts be systematically identified during synthesis?

  • Methodological Answer :

  • In Situ Monitoring : Employ real-time techniques like ReactIR to track intermediate formation (e.g., sulfonate esters) .
  • High-Resolution Mass Spectrometry (HRMS) : Detect transient species (e.g., protonated amines or sulfonyl chlorides) with ultra-high sensitivity.
  • Isolation via Column Chromatography : Separate byproducts using gradient elution (e.g., hexane/ethyl acetate) and characterize structurally .

Q. What in vitro models are suitable for evaluating the biological activity of this sulfonamide?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test for COX-2 selectivity using fluorescence-based assays, comparing inhibition constants (KiK_i) with known inhibitors like NS-398 .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, guided by structural data from XRD .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data obtained from different solvents?

  • Methodological Answer :

  • Solvent Polarity Screening : Test solubility in a dielectric constant range (e.g., water [ε=80], DMSO [ε=47], chloroform [ε=4.8]) to identify polarity-dependent trends.
  • Hansen Solubility Parameters : Calculate dispersion (δd\delta_d), polarity (δp\delta_p), and hydrogen bonding (δh\delta_h) components to rationalize discrepancies .
  • Co-Solvency Studies : Use binary solvent mixtures (e.g., ethanol-water) to enhance solubility and validate data reproducibility.

Experimental Design Considerations

Q. What controls are essential when designing kinetic studies for sulfonamide degradation?

  • Methodological Answer :

  • Negative Controls : Include reaction mixtures without catalysts or light exposure to rule out auto-degradation.
  • Positive Controls : Use structurally analogous sulfonamides with known degradation rates (e.g., N-(4-chloro-2,5-dimethoxyphenyl) derivatives) .
  • Internal Standards : Add deuterated analogs (e.g., d3_3-methanesulfonamide) to normalize LC-MS/MS data .

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